molecular formula C9H20N2 B2565843 1-Piperidin-1-ylmethyl-propylamine CAS No. 62453-97-8

1-Piperidin-1-ylmethyl-propylamine

Cat. No. B2565843
CAS RN: 62453-97-8
M. Wt: 156.273
InChI Key: JIQRJXYTQMTWIY-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylmethyl-propylamine is a chemical compound with the CAS Number: 62453-97-8 . It has a molecular weight of 156.27 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H20N2 . The Inchi Code for this compound is 1S/C9H20N2/c1-2-9(10)8-11-6-4-3-5-7-11/h9H,2-8,10H2,1H3 .


Physical And Chemical Properties Analysis

The boiling point of this compound is 85/18 Torr . Other physical and chemical properties like density, melting point, and flash point are not available in the retrieved data .

Scientific Research Applications

Pharmacophoric Contributions in Drug Design

Piperidine derivatives, including those related to 1-Piperidin-1-ylmethyl-propylamine, are highlighted for their role in enhancing the potency and selectivity of ligands for D2-like receptors. Arylcycloalkylamines and their arylalkyl substituents are crucial pharmacophoric groups in several antipsychotic agents. Research demonstrates that these substituents can significantly influence the binding affinity, selectivity, and potency at D2-like receptors, underscoring the importance of piperidine moieties in the design of neuroactive drugs (Sikazwe et al., 2009).

Bioactivity and Therapeutic Potential

Studies on piperine, a major principle of black pepper, which shares structural similarities with piperidine derivatives, reveal a vast range of bioactive effects including antimicrobial, immunomodulatory, hepatoprotective, antioxidant, and antitumor activities. These findings suggest that compounds structurally related to piperine, potentially including this compound, could exhibit similar bioactive properties with relevance to health enhancement and disease treatment (Stojanović-Radić et al., 2019).

Chemical Interactions and Mechanisms

The interaction of piperidine with nitro-aromatic compounds, leading to nucleophilic aromatic substitution, illustrates the chemical reactivity of piperidine derivatives. This property could be leveraged in synthetic organic chemistry and drug metabolism studies, indicating the versatility of piperidine compounds in various chemical reactions and their potential as intermediates in the synthesis of more complex molecules (Pietra & Vitali, 1972).

Safety and Hazards

1-Piperidin-1-ylmethyl-propylamine is classified as an irritant . More detailed safety data and hazards associated with this compound are not available in the retrieved data .

Future Directions

Piperidine derivatives, such as 1-Piperidin-1-ylmethyl-propylamine, have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on the development of novel synthesis methods and the exploration of new therapeutic applications for piperidine derivatives.

properties

IUPAC Name

1-piperidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-9(10)8-11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQRJXYTQMTWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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